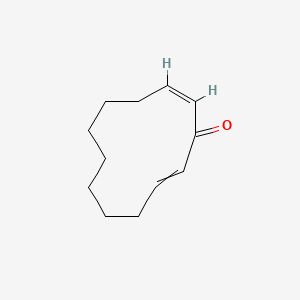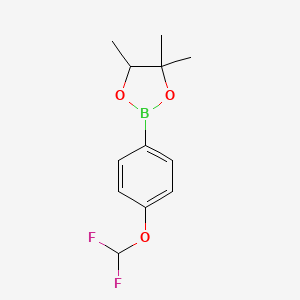
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Its unique structure makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)phenylboronic acid with trimethyl borate under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the difluoromethoxy group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学研究应用
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
作用机制
The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the boronic ester to the halide, forming a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
相似化合物的比较
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Another compound with a difluoromethoxy group, used in different types of chemical reactions.
Zardaverine: A compound with a similar difluoromethoxy group, used as a phosphodiesterase inhibitor.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a boronic ester with a difluoromethoxy-substituted phenyl ring. This combination enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a preferred reagent in organic synthesis .
属性
分子式 |
C12H15BF2O3 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
2-[4-(difluoromethoxy)phenyl]-4,4,5-trimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BF2O3/c1-8-12(2,3)18-13(17-8)9-4-6-10(7-5-9)16-11(14)15/h4-8,11H,1-3H3 |
InChI 键 |
KVDZMNLVYWMRHN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)C)C2=CC=C(C=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)


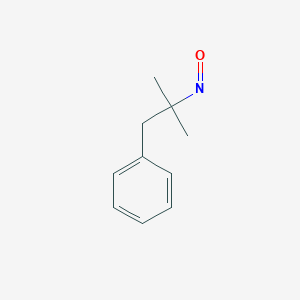
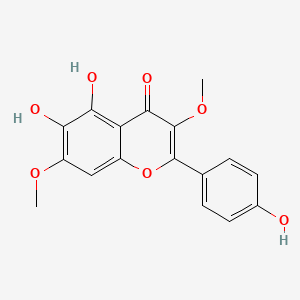
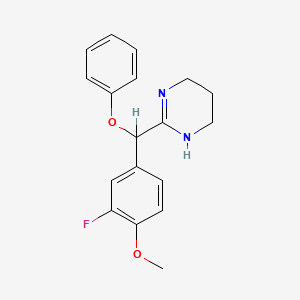

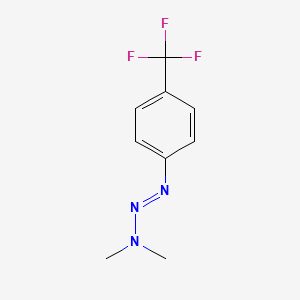
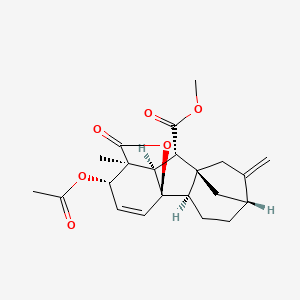
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)

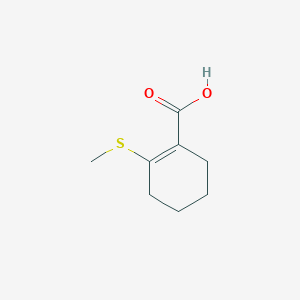
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
